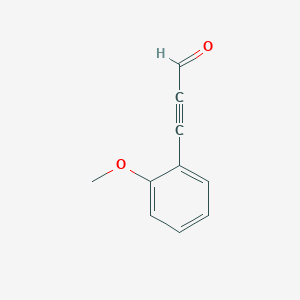
3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrimidine and indole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting with a suitable precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.
Coupling of Indole and Pyrimidine Rings: The final step would involve coupling the indole and pyrimidine rings under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydropyrimidine compounds.
科学的研究の応用
3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-cancer or anti-inflammatory activities.
Industry: Possible applications in materials science or as a catalyst in organic reactions.
作用機序
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
3-Methylindole: Shares the indole moiety but lacks the pyrimidine ring.
6-Methylpyrimidine-2,4-dione: Contains the pyrimidine ring but lacks the indole moiety.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Uniqueness
The uniqueness of 3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione lies in its combined indole and pyrimidine structure, which may confer unique biological activities and chemical reactivity compared to its individual components.
特性
CAS番号 |
89246-31-1 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC名 |
3-methyl-6-(1-methylindol-3-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-16-8-10(9-5-3-4-6-12(9)16)11-7-13(18)17(2)14(19)15-11/h3-8H,1-2H3,(H,15,19) |
InChIキー |
LAOGMCCSYURDMT-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC(=O)N(C(=O)N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Diethenylbicyclo[3.1.0]hexane](/img/structure/B14130550.png)



![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)

![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)

![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)

![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)


